Triphenylstannanylium thiocyanate
Overview
Description
Triphenylstannanylium thiocyanate: is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a thiocyanate group. This compound is typically a white to light yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide . It is primarily used as a reagent in organic synthesis, particularly in catalytic coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylstannanylium thiocyanate is commonly synthesized through the reaction of triphenyltin chloride with potassium thiocyanate. The reaction typically proceeds as follows:
Ph3SnCl+KSCN→Ph3SnSCN+KCl
This reaction is usually carried out in an organic solvent under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of the compound.
Chemical Reactions Analysis
Types of Reactions: Triphenylstannanylium thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the tin center.
Coupling Reactions: It is used in catalytic coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include halides and other thiocyanates.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or halogens can be used.
Catalysts: In coupling reactions, palladium or nickel catalysts are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while coupling reactions typically produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Chemistry: Triphenylstannanylium thiocyanate is widely used in organic synthesis as a reagent for introducing thiocyanate groups into organic molecules. It is also employed in the synthesis of organosulfur compounds and as a catalyst in coupling reactions .
Biology and Medicine: Thiocyanate derivatives have shown excellent biological activities, making them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in coupling reactions is particularly important for the synthesis of complex organic compounds used in various applications .
Mechanism of Action
The mechanism of action of triphenylstannanylium thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals can then participate in various chemical reactions, such as addition to unsaturated bonds or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Triphenyltin Chloride: Similar in structure but lacks the thiocyanate group.
Triphenylstannane: Contains a tin-hydrogen bond instead of a tin-thiocyanate bond.
Triphenylstannyl Halides: Similar compounds where the thiocyanate group is replaced by halides such as chloride or bromide.
Uniqueness: Triphenylstannanylium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and applications. This compound’s ability to participate in thiocyanation reactions and its role as a catalyst in coupling reactions set it apart from other organotin compounds .
Properties
IUPAC Name |
triphenylstannanylium;thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.CHNS.Sn/c3*1-2-4-6-5-3-1;2-1-3;/h3*1-5H;3H;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSYJIQZLYKVDK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NSSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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